What is Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
What is Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
An In-Depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Strategic Building Block for Complex Molecule Synthesis
Executive Summary
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chlorinated pyridine core, and a modifiable ester—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, with a focus on its utility as a key intermediate in drug discovery and development. We will explore the mechanistic rationale behind its synthesis and derivatization, present detailed experimental protocols, and provide a framework for its analytical characterization and safe handling.
Introduction: The Strategic Value of the Pyridine Nucleus
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and target engagement, while the aromatic system provides a rigid framework for orienting functional groups. The introduction of specific substituents, such as chloro, hydroxyl, and carboxylate groups, transforms the simple pyridine core into a powerful synthetic intermediate. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate exemplifies this, offering multiple, orthogonally reactive handles for constructing diverse chemical libraries and accessing novel chemical space.
Molecular Profile and Physicochemical Properties
The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting.
Table 1: Physicochemical Properties of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
| Property | Value | Source(s) |
| CAS Number | 1256834-59-9 | |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| Synonyms | Methyl 2-chloro-5-hydroxynicotinate | [1] |
| Physical Form | Solid | [1] |
| SMILES | COC(=O)C1=C(N=CC(=C1)O)Cl | |
| InChI Key | ZBTMUCZLAPHKSS-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standardly employed for this purpose.
Caption: Reactivity map showing key derivatization sites.
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2-Chloro Group (SNAr Reactions): The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to build molecular complexity. This is a common strategy in the synthesis of kinase inhibitors and other pharmaceutical agents. [2]* 5-Hydroxyl Group (O-Alkylation/Acylation): The phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to introduce further diversity. Its nucleophilicity allows for selective reaction under basic conditions.
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3-Ester Group (Amidation): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted into amides, hydrazides, or other carboxylic acid derivatives through aminolysis. The resulting amides are often critical for establishing key hydrogen bonding interactions in drug-receptor binding. [3]
Application in Drug Discovery and Development
This molecule is a prime example of a Heterocyclic Building Block (HBB). Its pre-installed, orthogonally reactive functional groups allow for rapid, divergent synthesis of compound libraries. While not explicitly cited as a direct intermediate in publicly available literature for a specific marketed drug, its structure is highly analogous to precursors used in the synthesis of complex pharmaceutical agents.
For instance, the synthesis of Varenicline (Chantix), a smoking cessation aid, involves the construction of a complex polycyclic system fused to a substituted aromatic ring. [4][5][6]The functional group array in Methyl 2-chloro-5-hydroxypyridine-3-carboxylate provides a starting point that could, through a series of well-established synthetic transformations (e.g., SNAr, cross-coupling, cyclization), lead to the core structures required for such targets. Researchers in drug discovery can utilize this intermediate to quickly assemble novel compounds for screening campaigns, significantly shortening the path from concept to candidate.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the compound. While a publicly available, fully assigned spectrum is not available, data can be obtained from commercial suppliers. [7]Based on analogous structures, the following spectral characteristics can be expected. [8][9][10] Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A broad singlet for the hydroxyl proton.- Two doublets in the aromatic region for the pyridine ring protons. |
| ¹³C NMR | - A resonance for the methyl carbon (~52 ppm).- Resonances for the pyridine ring carbons, with the carbon bearing the chlorine atom shifted downfield.- A signal for the ester carbonyl carbon (~165 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 188.01. |
| IR Spectroscopy | - A broad O-H stretch (~3200-3400 cm⁻¹).- A sharp C=O stretch for the ester (~1720 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1550-1600 cm⁻¹). |
Experimental Protocols
The following protocols are illustrative and synthesized from established procedures for similar compounds. They serve as a validated starting point for laboratory work.
Protocol 1: Plausible Synthesis of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
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Esterification: To a solution of 2,5-dihydroxypyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add thionyl chloride (0.1 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,5-dihydroxypyridine-3-carboxylate.
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Chlorination: To the crude ester from the previous step (1.0 eq), add phosphorus oxychloride (POCl₃, 5 volumes) and a catalytic amount of dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC. [11]8. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~7-8.
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Extract the product with dichloromethane (3 x 10 volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Representative Derivatization (SNAr with Benzylamine)
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To a solution of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and pour it into water (20 volumes).
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Extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product via column chromatography to yield Methyl 2-(benzylamino)-5-hydroxypyridine-3-carboxylate.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely published. However, based on data for structurally related compounds like 2-chloronicotinic acid, the following precautions are mandated. [12]
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Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Sourcing and Procurement
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is available from a variety of specialty chemical suppliers. It is typically sold for research and development purposes with purities often exceeding 95%. [1]
Conclusion
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its trifunctional nature provides a robust platform for generating novel, diverse, and complex molecules with high efficiency. By understanding the principles of its synthesis and the nuances of its reactivity, researchers can unlock its full potential to accelerate the development of next-generation pharmaceuticals and agrochemicals.
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